LogP and Polar Surface Area (PSA) Comparison: 4-(Pyrrolidin-2-yl)thiazole vs. 4-(Piperidin-2-yl)thiazole
The 2-substituted pyrrolidine-thiazole scaffold exhibits a lower LogP (1.89640) and higher PSA (53.16 Ų) compared to the six-membered piperidine analog (LogP = 3.655, PSA = 36.6 Ų) [1] . This difference of approximately 1.76 LogP units and a 45% larger PSA indicates that 4-(Pyrrolidin-2-yl)thiazole provides enhanced aqueous solubility and reduced membrane permeability relative to the piperidine analog, offering a distinct physicochemical profile for optimizing drug-like properties during lead development.
| Evidence Dimension | Physicochemical properties influencing drug-likeness |
|---|---|
| Target Compound Data | LogP = 1.89640; PSA = 53.16 Ų |
| Comparator Or Baseline | 4-(Piperidin-2-yl)thiazole: LogP = 3.655; PSA = 36.6 Ų |
| Quantified Difference | ΔLogP = -1.755; ΔPSA = +16.56 Ų (+45%) |
| Conditions | Computational predictions based on molecular structure; no experimental data reported for the parent compound |
Why This Matters
This quantitative difference in LogP and PSA directly impacts solubility and permeability, providing a rational basis for selecting the pyrrolidine-thiazole scaffold over the piperidine analog when enhanced aqueous solubility or reduced CNS penetration is desired.
- [1] ChemSrc. 4-(Pyrrolidin-2-yl)thiazole (CAS 1190702-11-4) Physicochemical Properties. 2016. View Source
